molecular formula C22H23N5O2 B2865167 2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1257551-42-0

2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2865167
CAS No.: 1257551-42-0
M. Wt: 389.459
InChI Key: DMIAXVMPLIKWKA-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a pyridazinone core. Pyridazinones are known for their broad spectrum of pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and phenoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

Properties

IUPAC Name

2-phenoxy-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-17(29-18-7-3-2-4-8-18)22(28)27-15-13-26(14-16-27)21-11-10-20(24-25-21)19-9-5-6-12-23-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIAXVMPLIKWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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